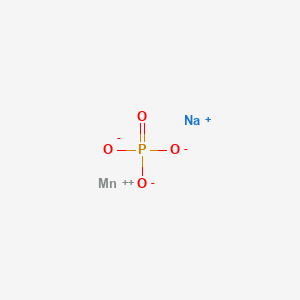
Manganese(2+) sodium phosphate (1/1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manganese(2+) sodium phosphate (1/1/1) is an inorganic compound composed of manganese, sodium, and phosphate ions in a 1:1:1 ratio
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Manganese(2+) sodium phosphate can be synthesized through a chemical precipitation method. One common approach involves reacting manganese chloride (MnCl₂) with sodium phosphate (Na₃PO₄) in an aqueous solution. The reaction typically occurs at room temperature and results in the formation of manganese(2+) sodium phosphate as a precipitate:
[ \text{MnCl}_2 + \text{Na}_3\text{PO}_4 \rightarrow \text{Mn}_3(\text{PO}_4)_2 + \text{NaCl} ]
Industrial Production Methods
Industrial production of manganese(2+) sodium phosphate may involve similar precipitation methods but on a larger scale. The reaction conditions, such as temperature, concentration, and pH, are carefully controlled to optimize yield and purity. Additionally, advanced techniques like hydrothermal synthesis can be employed to produce high-purity manganese(2+) sodium phosphate with specific morphological characteristics .
Analyse Des Réactions Chimiques
Types of Reactions
Manganese(2+) sodium phosphate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Manganese ions can participate in redox reactions, where they change oxidation states. For example, manganese(2+) can be oxidized to manganese(4+) in the presence of strong oxidizing agents.
Substitution Reactions: The phosphate group in manganese(2+) sodium phosphate can be substituted with other anions under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are common oxidizing agents used in redox reactions involving manganese(2+) sodium phosphate.
Substitution Reagents: Ammonium ions (NH₄⁺) can be used to substitute the phosphate group in manganese(2+) sodium phosphate.
Major Products Formed
Oxidation: Oxidation of manganese(2+) sodium phosphate can result in the formation of manganese dioxide (MnO₂).
Substitution: Substitution reactions can produce various manganese phosphates with different anions
Applications De Recherche Scientifique
Manganese(2+) sodium phosphate has several scientific research applications:
Energy Storage: It is used as a cathode material in sodium-ion batteries due to its stable voltage platform and high capacity.
Catalysis: Manganese(2+) sodium phosphate can act as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biomedical Applications: Research is ongoing to explore its potential use in drug delivery systems and as a contrast agent in medical imaging.
Mécanisme D'action
The mechanism of action of manganese(2+) sodium phosphate involves its ability to participate in redox reactions and interact with various molecular targets. In energy storage applications, the compound’s ability to undergo reversible redox reactions enables it to store and release energy efficiently. In catalysis, manganese ions can facilitate electron transfer processes, enhancing reaction rates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Manganese(2+) phosphate (Mn₃(PO₄)₂): Similar in composition but lacks sodium ions.
Sodium manganese phosphate (NaMnPO₄): Contains sodium and manganese but in different stoichiometric ratios.
Uniqueness
Manganese(2+) sodium phosphate (1/1/1) is unique due to its specific stoichiometry, which imparts distinct electrochemical properties. Its combination of manganese and sodium ions makes it particularly suitable for applications in sodium-ion batteries, where both elements play crucial roles in energy storage and transfer .
Propriétés
Numéro CAS |
477779-62-7 |
|---|---|
Formule moléculaire |
MnNaO4P |
Poids moléculaire |
172.899 g/mol |
Nom IUPAC |
sodium;manganese(2+);phosphate |
InChI |
InChI=1S/Mn.Na.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/q+2;+1;/p-3 |
Clé InChI |
HEVWJXJIIXJVKU-UHFFFAOYSA-K |
SMILES canonique |
[O-]P(=O)([O-])[O-].[Na+].[Mn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[11-(Trichlorosilyl)undecyl]-1H-pyrrole](/img/structure/B14256235.png)
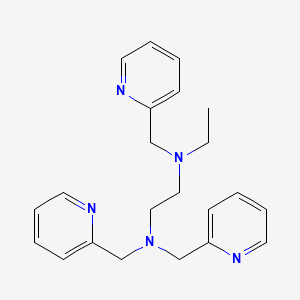
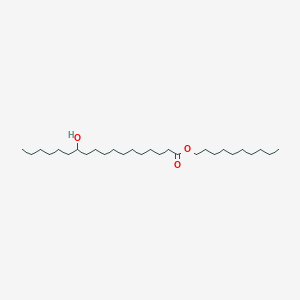
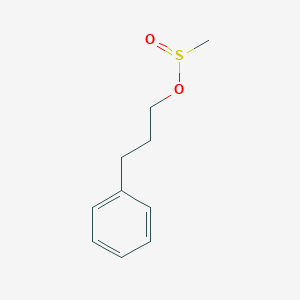
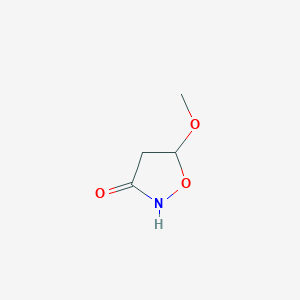
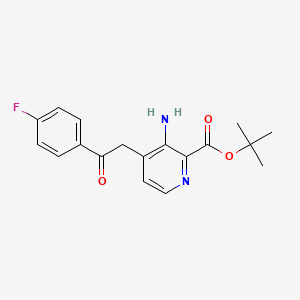
![7-oxabicyclo[4.1.0]heptane-1-carboxylic Acid](/img/structure/B14256275.png)
![Benzene, 1,1'-[(4-phenyl-1-buten-3-ynylidene)bis(sulfonyl)]bis-](/img/structure/B14256276.png)
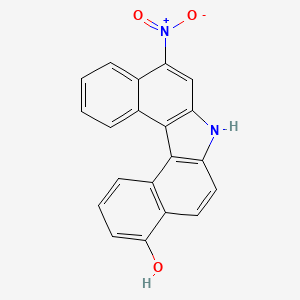
![N,N-Dimethyl-4-{[1-(trifluoroacetyl)piperidin-4-yl]methyl}benzamide](/img/structure/B14256288.png)
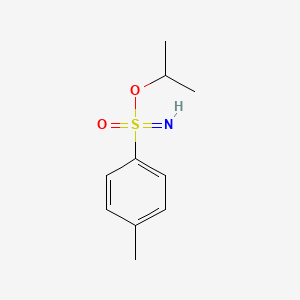
![1-[4-(4-Ethenylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene](/img/structure/B14256295.png)
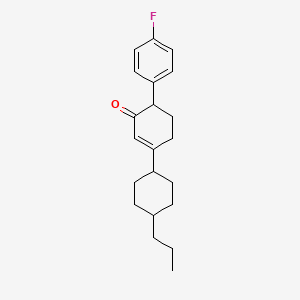
![4-[9-(4-Hydroxyphenyl)fluoren-9-yl]phenol;methanesulfonic acid](/img/structure/B14256333.png)
